Aurantio-obtusin-β-D-glucosid

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Chemie: Es wird als Vorläufer für die Synthese anderer bioaktiver Verbindungen verwendet.

Biologie: Es zeigt signifikante antioxidative und entzündungshemmende Aktivitäten, was es zu einem potenziellen Kandidaten für die Untersuchung von zellulärem oxidativem Stress und Entzündungen macht.

5. Wirkmechanismus

Glucoaurantio-obtusin übt seine Wirkungen über verschiedene molekulare Ziele und Signalwege aus:

Antioxidative Aktivität: Es fängt freie Radikale ab und verstärkt die Aktivität antioxidativer Enzyme, wodurch oxidativer Stress reduziert wird.

Entzündungshemmende Aktivität: Es hemmt die Produktion von proinflammatorischen Zytokinen und Mediatoren und reduziert Entzündungen.

Neuroprotektive Aktivität: Es schützt Neuronen vor oxidativem Schaden und Apoptose und fördert das neuronale Überleben.

Wirkmechanismus

Target of Action

Aurantio-obtusin beta-D-glucoside is a natural product that originates from the enzymatic cleavage of its glucoside glucoaurantio-obtusin . It is isolated from Cassiae Semen (seeds of Cassia tora)

Mode of Action

It has been suggested that it plays a role in the modulation of disease resistance pathways .

Biochemical Pathways

Aurantio-obtusin beta-D-glucoside is involved in several biochemical pathways. It has been shown to inhibit lipid synthesis and suppress lipid accumulation, thereby improving hepatic steatosis . It also plays a role in the modulation of disease resistance pathways .

Result of Action

It has been suggested that it plays a role in the modulation of disease resistance pathways . It has also been shown to inhibit lipid synthesis and suppress lipid accumulation, thereby improving hepatic steatosis .

Action Environment

It is known that many human cytokines will produce a nice response in mouse cell lines, and many mouse proteins will show activity on human cells . This suggests that the action of Aurantio-obtusin beta-D-glucoside may be influenced by the specific biological environment in which it is used.

Biochemische Analyse

Biochemical Properties

Aurantio-obtusin beta-D-glucoside plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to inhibit the binding of the radioactive isotope sn-38 to DNA, thereby inactivating its cytotoxic activity . Additionally, aurantio-obtusin beta-D-glucoside interacts with peroxisome proliferator-activated receptors (PPARs), particularly PPAR-α and PPAR-γ, modulating their expression levels and impacting lipid metabolism .

Cellular Effects

Aurantio-obtusin beta-D-glucoside exerts significant effects on various cell types and cellular processes. It has been observed to decrease the production of nitric oxide (NO) and prostaglandin E2 (PGE2), and inhibit the protein expression of cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) . These effects suggest its potential role in modulating inflammatory responses. Furthermore, aurantio-obtusin beta-D-glucoside influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its diverse biological activities .

Molecular Mechanism

The molecular mechanism of aurantio-obtusin beta-D-glucoside involves several key interactions at the molecular level. It binds to PPAR-α, enhancing its mRNA expression, while simultaneously decreasing PPAR-γ mRNA expression in the liver . This modulation of PPARs plays a pivotal role in regulating lipid metabolism and inflammatory responses. Additionally, aurantio-obtusin beta-D-glucoside inhibits the binding of sn-38 to DNA, thereby reducing its cytotoxic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of aurantio-obtusin beta-D-glucoside have been studied over time to understand its stability, degradation, and long-term impact on cellular function. It has been found to exhibit significant renal protective effects in hyperuricemia nephropathy treatment . Specific research identifying the compound responsible for these effects remains limited. The stability and degradation of aurantio-obtusin beta-D-glucoside in various experimental conditions are crucial factors influencing its efficacy and potential therapeutic applications .

Dosage Effects in Animal Models

The effects of aurantio-obtusin beta-D-glucoside vary with different dosages in animal models. Pharmacokinetic studies have shown that single intravenous doses of 3, 6, and 12 mg/kg in rats result in distinct pharmacokinetic parameters . Higher doses may lead to toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications. The compound’s impact on various physiological parameters and potential threshold effects are critical considerations in preclinical studies .

Metabolic Pathways

Aurantio-obtusin beta-D-glucoside is involved in several metabolic pathways, including hydration, dehydration, oxidation, glucuronide conjugation, nitro reduction, methylation, sulfation, and acetylation . These metabolic processes influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety profile. Understanding these pathways is essential for optimizing the therapeutic potential of aurantio-obtusin beta-D-glucoside .

Transport and Distribution

The transport and distribution of aurantio-obtusin beta-D-glucoside within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, impacting its biological activity. The distribution of aurantio-obtusin beta-D-glucoside in various tissues and its ability to cross cellular membranes are critical factors determining its therapeutic potential .

Subcellular Localization

Aurantio-obtusin beta-D-glucoside exhibits specific subcellular localization, which affects its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell . Understanding the subcellular localization of aurantio-obtusin beta-D-glucoside is crucial for elucidating its mechanism of action and optimizing its therapeutic applications .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Glucoaurantio-obtusin kann durch Glykosylierung von Aurantio-obtusin synthetisiert werden. Der Prozess beinhaltet die Reaktion von Aurantio-obtusin mit Glucose unter bestimmten Bedingungen, um das Glucosid-Derivat zu bilden . Die Reaktion erfordert typischerweise einen Katalysator und wird in einem organischen Lösungsmittel bei einer kontrollierten Temperatur durchgeführt.

Industrielle Produktionsverfahren: Die industrielle Produktion von Glucoaurantio-obtusin beinhaltet die Extraktion von Aurantio-obtusin aus Cassia-Samen, gefolgt von dessen Glykosylierung. Das Extraktionsverfahren umfasst Lösungsmittelextraktion, Filtration und Reinigungsschritte, um Aurantio-obtusin zu isolieren. Die Glykosylierungsreaktion wird dann im großen Maßstab unter optimierten Bedingungen durchgeführt, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Glucoaurantio-obtusin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, was zur Bildung oxidierter Derivate führt.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, was zu reduzierten Formen der Verbindung führt.

Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe durch eine andere, was zur Bildung substituierter Derivate führt.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Häufige Reduktionsmittel sind Natriumborhydrid und Lithiumaluminiumhydrid.

Substitution: Häufige Reagenzien sind Halogene und Nukleophile unter sauren oder basischen Bedingungen.

Hauptprodukte, die gebildet werden:

Vergleich Mit ähnlichen Verbindungen

Glucoaurantio-obtusin wird mit anderen ähnlichen Verbindungen verglichen, wie zum Beispiel:

Aurantio-obtusin: Die Aglycon-Form von Glucoaurantio-obtusin, bekannt für ihre stärkeren hemmenden Wirkungen auf die Metabolisierung von Arzneimitteln durch Enzyme.

Chryso-obtusin: Ein weiteres Glucosid-Derivat mit ähnlichen pharmakologischen Eigenschaften, aber anderen molekularen Zielen.

Emodin: Eine Anthrachinon-Verbindung mit potenten entzündungshemmenden und krebshemmenden Aktivitäten.

Einzigartigkeit: Glucoaurantio-obtusin ist einzigartig aufgrund seiner Glucosid-Struktur, die seine Löslichkeit und Bioverfügbarkeit im Vergleich zu seiner Aglycon-Form erhöht. Diese strukturelle Modifikation beeinflusst auch seine pharmakokinetischen Eigenschaften und sein therapeutisches Potenzial .

Eigenschaften

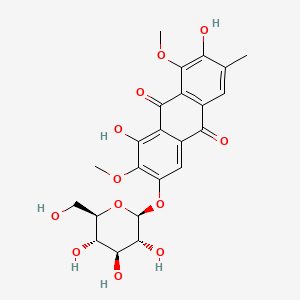

IUPAC Name |

1,7-dihydroxy-2,8-dimethoxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24O12/c1-7-4-8-13(22(33-3)14(7)25)17(28)12-9(15(8)26)5-10(21(32-2)18(12)29)34-23-20(31)19(30)16(27)11(6-24)35-23/h4-5,11,16,19-20,23-25,27,29-31H,6H2,1-3H3/t11-,16-,19+,20-,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQYQYAJWKXDTHR-PHVGODQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1O)OC)C(=O)C3=C(C(=C(C=C3C2=O)OC4C(C(C(C(O4)CO)O)O)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C(=C1O)OC)C(=O)C3=C(C(=C(C=C3C2=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40331926 | |

| Record name | CHEBI:28268 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40331926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

492.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129025-96-3 | |

| Record name | 3-(β-D-Glucopyranosyloxy)-1,7-dihydroxy-2,8-dimethoxy-6-methyl-9,10-anthracenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129025-96-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CHEBI:28268 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40331926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

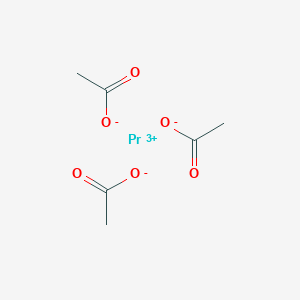

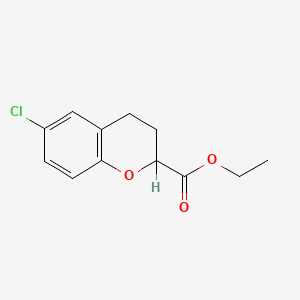

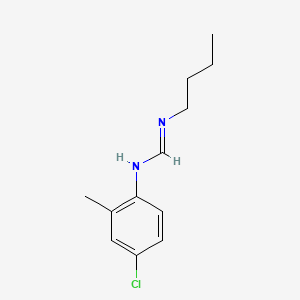

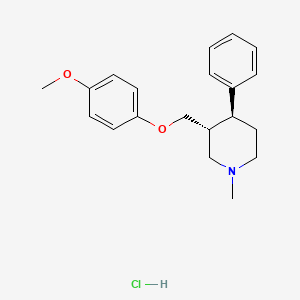

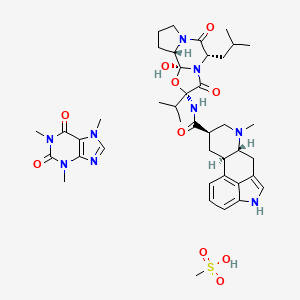

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[2-(Diaminomethylidenehydrazinylidene)-1,2-diphenylethylidene]amino]guanidine](/img/structure/B1218162.png)

![2-[4,6-diamino-3-[3-amino-6-(1-aminoethyl)-4,5-dihydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol](/img/structure/B1218166.png)

![11-[(2R,3S)-3-pentyloxiran-2-yl]undec-9-enoic acid](/img/structure/B1218171.png)